molecular formula C14H12S B1606628 1,2-Dimethyldibenzothiophene CAS No. 31317-14-3

1,2-Dimethyldibenzothiophene

Cat. No.: B1606628
CAS No.: 31317-14-3
M. Wt: 212.31 g/mol
InChI Key: AXDZBUZLJGBONR-UHFFFAOYSA-N
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Description

1,2-Dimethyldibenzothiophene is an organosulfur compound with the molecular formula C14H12S. It is a derivative of dibenzothiophene, where two methyl groups are substituted at the 1 and 2 positions of the dibenzothiophene structure. This compound is of significant interest in various fields, including petroleum geochemistry and organic synthesis, due to its unique chemical properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethyldibenzothiophene can be synthesized through several methods. One common approach involves the cyclization of thiophene derivatives with appropriate carbon synthons. Transition-metal-catalyzed coupling reactions have also emerged as powerful methods for constructing dibenzothiophene derivatives . For instance, the cyclization of thiophene with a four-carbon synthon can be achieved using acids, bases, or other non-metallic species .

Industrial Production Methods

In industrial settings, dibenzothiophene and its derivatives, including this compound, can be produced through hydrodesulfurization processes. This involves the catalytic removal of sulfur from petroleum fractions using catalysts such as molybdenum sulfide or iron-molybdenum sulfide .

Chemical Reactions Analysis

Comparison with Similar Compounds

1,2-Dimethyldibenzothiophene can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which influences its chemical reactivity and applications. Its distinct properties make it valuable in geochemical studies and organic synthesis .

Properties

IUPAC Name

1,2-dimethyldibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12S/c1-9-7-8-13-14(10(9)2)11-5-3-4-6-12(11)15-13/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDZBUZLJGBONR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC3=CC=CC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00953360
Record name 1,2-Dimethyldibenzo[b,d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00953360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31317-14-3
Record name Dibenzothiophene, 1,2-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031317143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dimethyldibenzo[b,d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00953360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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